N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
The compound N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorophenyl sulfonyl group attached to an oxazolidin ring and a pyridin-4-ylmethyl substituent. While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs suggest a molecular weight range of ~450–500 g/mol and a backbone conducive to hydrogen bonding and sulfonyl-mediated interactions . The oxazolidin ring and fluorophenyl group may enhance metabolic stability and target binding, as seen in related antiviral and bioactive compounds .
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O5S/c19-14-1-3-15(4-2-14)29(26,27)23-9-10-28-16(23)12-22-18(25)17(24)21-11-13-5-7-20-8-6-13/h1-8,16H,9-12H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWCRZMLLCFZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Structural Overview
The compound has the molecular formula and a molecular weight of approximately 367.42 g/mol. Its structure includes:
- Oxazolidine ring : Implicates potential antimicrobial and anticancer properties.
- Pyridine moiety : Suggests interaction with various biological targets, possibly influencing metabolic pathways.
- Sulfonyl group : Enhances reactivity and may facilitate interactions with enzymes.
Preliminary studies indicate that this compound acts primarily as an enzyme inhibitor . It is hypothesized to inhibit specific enzymes involved in disease pathways, such as those related to cancer or metabolic disorders. The exact mechanisms are still under investigation, but the following pathways have been suggested:
- Inhibition of histone deacetylases (HDACs) : This class of enzymes plays a crucial role in gene expression regulation and is implicated in cancer progression.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 25 | |
| MCF7 (breast cancer) | 30 | |
| A549 (lung cancer) | 20 |
These results indicate a promising anticancer profile, warranting further exploration into its potential as a therapeutic agent.
In Vivo Studies
While in vitro results are encouraging, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Initial animal studies have shown:
- Tumor growth inhibition : In xenograft models, significant reduction in tumor size was observed when treated with this compound compared to control groups.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in 2023 explored the effects of this compound on human myelodysplastic syndrome cells. The compound was found to induce apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in hematological malignancies.
-
Case Study on Enzyme Inhibition :
- Another study focused on the compound's ability to inhibit specific HDACs. Results indicated that it effectively reduced HDAC activity, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds similar to "N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide":
Understanding the Compound
The target compound is likely being explored for its biological activities, particularly in medicinal chemistry. Compounds with oxazolidine and sulfonamide groups are known for antibacterial and anticancer activities.
Similar Compounds and Their Applications
- N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide:
- This complex organic compound has an oxazolidine ring and a sulfonyl group.
- It is sourced from chemical suppliers and research institutions for scientific studies.
- It may have applications in medicinal chemistry.
- N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide:
- It has a dimethylamino group attached to a phenyl ring, a propyl chain, and an oxalamide linkage to a fluorophenyl group.
- It may have applications in chemistry, biology, and medicine.
- It can be a building block for complex molecules and a reagent in organic synthesis.
- N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide:
- It is a useful research compound with potential biological activities.
- Its molecular formula is C21H24FN3O5S, and its molecular weight is 449.5.
Potential Biological Activities
- The oxazolidine and sulfonamide groups in similar compounds may inhibit bacterial protein synthesis and exhibit cytotoxic effects on cancer cells.
- These compounds' structural complexity suggests potential interactions within biological systems.
Other Oxazolidinone Derivatives
Relevance of Kynurenine (KYN) Pathway Metabolites
- KYN metabolites, such as Kynurenic acid (KYNA), have neuroprotective properties .
- KYNA can neutralize reactive oxygen species (ROS) and reduce lipid peroxidation, protecting cell membranes from oxidative damage .
- KYNA acts as an antagonist of NMDA receptors, reducing excitotoxicity related to excessive glutamate signaling .
- KYNA also has inhibitory effects on metabotropic glutamate receptors (mGluRs) and acts as an endogenous AhR agonist, linking it to anti-inflammatory processes .
Comparison with Similar Compounds
Research Findings and Implications
- Antiviral vs. Flavoring Applications : The target compound’s oxazolidin-sulfonyl group is structurally distinct from antiviral thiazole-piperidine derivatives (e.g., Compound 25), suggesting divergent mechanisms of action. Conversely, flavoring agents prioritize metabolic detoxification over bioactivity .
- Synthetic Feasibility : Yields for oxalamide derivatives range from 23–53% , with purity >90% in most cases. The target compound’s synthesis would likely require optimization of sulfonylation and coupling steps .
- Safety Considerations: Flavoring oxalamides exhibit high NOELs (>100 mg/kg), but antiviral analogs may have narrower therapeutic windows due to target-specific effects .
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity or biological interactions?
The compound contains three critical motifs:
- 4-Fluorophenylsulfonyl group : Enhances electrophilicity and potential hydrogen-bonding interactions due to the electron-withdrawing fluorine and sulfonyl moiety .
- Oxazolidin-2-ylmethyl scaffold : A rigid heterocyclic ring that may influence conformational stability and serve as a chiral auxiliary in asymmetric synthesis .
- Oxalamide bridge : Connects the oxazolidinone and pyridin-4-ylmethyl groups, enabling hydrogen-bond donor/acceptor interactions critical for target binding (e.g., enzyme active sites) .
Methodological Insight : Prioritize X-ray crystallography (as in for oxazolidinone derivatives) to resolve 3D conformation and intermolecular interactions. Pair with DFT calculations to map electronic effects of the sulfonyl and fluorophenyl groups .
Q. What synthetic strategies are reported for analogous oxazolidinone-sulfonyl compounds?
Key steps include:
- Sulfonation of oxazolidinone : React 4-fluorophenylsulfonyl chloride with an oxazolidin-2-ylmethanol intermediate under basic conditions (e.g., pyridine or triethylamine) .
- Oxalamide coupling : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the oxazolidinone and pyridinylmethyl amines .
- Challenges : Diastereomeric mixtures may form during sulfonation or coupling steps; optimize stereochemistry using chiral catalysts or chromatography .
Methodological Insight : Monitor reaction progress via LC-MS (as in ) and purify intermediates using flash chromatography with gradients tailored to polar sulfonyl/oxalamide groups.
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation :
- X-ray crystallography : Resolve absolute stereochemistry and packing interactions (e.g., ’s oxazolidinone structure).
- NMR : Assign peaks using , , and -NMR to verify fluorophenyl and sulfonyl integration .
- Purity assessment :
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize diastereomer formation?
- Stereocontrol : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonation or coupling steps to enforce enantiomeric purity .
- Kinetic resolution : Use enzymes (e.g., lipases) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to selectively favor one diastereomer .
- Case Study : reports a 1:1.2 diastereomeric ratio; adjusting solvent polarity (e.g., switching from THF to DCM) may improve selectivity.
Q. How do electronic effects of the 4-fluorophenyl and sulfonyl groups modulate bioactivity?
- Computational modeling : Perform DFT calculations to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic hotspots .
- SAR studies : Synthesize analogs with substituents varying in electron-withdrawing capacity (e.g., -NO vs. -OCH) on the phenyl ring. Compare binding affinity to targets like kinase or protease enzymes .
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Q. How can derivatives be designed to improve metabolic stability or solubility?
- Structural modifications :
- Replace the pyridin-4-ylmethyl group with polar groups (e.g., morpholine) to enhance solubility.
- Introduce prodrug moieties (e.g., ester linkages) to the oxalamide bridge for controlled release .
- In vitro assays :
- Assess metabolic stability using liver microsomes and CYP450 inhibition assays.
- Measure logP via shake-flask methods to correlate hydrophobicity with solubility.
Q. What safety precautions are critical when handling this compound?
- Hazard mitigation :
- Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of sulfonyl/oxalamide groups (analogous to ’s SDS for N1,N2-di(pyridin-2-yl)oxalamide).
- Avoid inhalation or skin contact; wash with soap/water immediately upon exposure .
- First aid : For accidental ingestion, rinse mouth with water and seek medical attention with the compound’s SDS (e.g., ’s protocol).
Q. How can computational tools predict target engagement or off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
